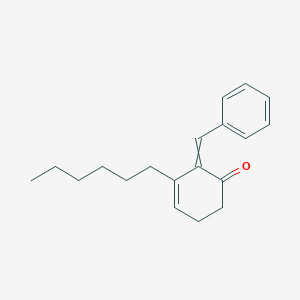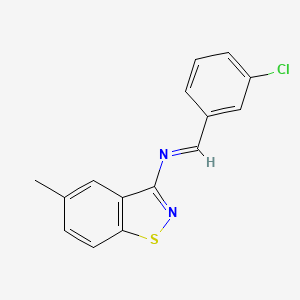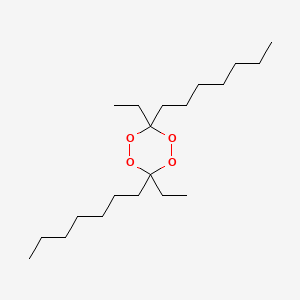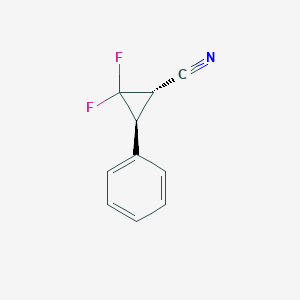
Benzoic acid, 3,3'-(carbonyldiimino)bis-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester is a chemical compound with the molecular formula C19H20N2O5. It is a derivative of benzoic acid and is characterized by the presence of a carbonyldiimino group linking two benzoic acid moieties, each esterified with an ethyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester typically involves the reaction of benzoic acid derivatives with carbonyldiimidazole (CDI) in the presence of an appropriate solvent such as dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired diethyl ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The carbonyldiimino group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens (e.g., Br2) for halogenation.
Major Products Formed
Hydrolysis: Yields benzoic acid and its derivatives.
Reduction: Produces amine derivatives.
Substitution: Results in substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester involves its interaction with various molecular targets and pathways. The compound can be metabolized in vivo to release benzoic acid derivatives, which may exert biological effects through inhibition of specific enzymes or modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Benzoic acid, 3,3’-(carbonyldiimino)bis-, dimethyl ester
- Benzoic acid, 3,3’-(carbonyldiimino)bis-, dipropyl ester
- Benzoic acid, 3,3’-(carbonyldiimino)bis-, dibutyl ester
Uniqueness
Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester is unique due to its specific esterification with ethyl groups, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the carbonyldiimino group also imparts distinct chemical properties that can be leveraged in various applications.
特性
CAS番号 |
876946-70-2 |
|---|---|
分子式 |
C19H20N2O5 |
分子量 |
356.4 g/mol |
IUPAC名 |
ethyl 3-[(3-ethoxycarbonylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-17(22)13-7-5-9-15(11-13)20-19(24)21-16-10-6-8-14(12-16)18(23)26-4-2/h5-12H,3-4H2,1-2H3,(H2,20,21,24) |
InChIキー |
VJDJJISXDWHVOM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)


![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)
![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene](/img/structure/B12601619.png)

![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)

![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)

![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)
